molecular formula C₅₄H₆₆N₄O₂₁ B1159571 3',4'-Anhydro Vincristine Ditartrate

3',4'-Anhydro Vincristine Ditartrate

Cat. No.: B1159571
M. Wt: 1107.12
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Vinca (B1221190) Alkaloids as Research Compounds

Vinca alkaloids are a class of antimitotic agents that exert their biological activity by interfering with the polymerization of tubulin, a critical protein for the formation of microtubules. wikipedia.org This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death, making them effective agents against rapidly dividing cancer cells. The most well-known vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), were discovered in the 1950s and have since been used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors. nih.govnih.gov

The intricate chemical structures of vinca alkaloids, characterized by the coupling of two distinct monomeric indole (B1671886) alkaloids, vindoline (B23647) and catharanthine (B190766), have made them fascinating subjects for chemical synthesis and modification. nih.gov Researchers have long sought to understand how small structural changes in these molecules can lead to significant differences in their biological activity and toxicity profiles. This has led to the development of semi-synthetic derivatives with improved therapeutic properties. wikipedia.org The study of these compounds has not only advanced cancer treatment but also provided valuable tools for cell biology research, allowing for the detailed investigation of microtubule function and the cell cycle.

Structural Classification and Nomenclature within the Anhydro Vinca Alkaloid Series

The term "anhydro" in the context of vinca alkaloids refers to the removal of a water molecule from the parent compound. In the case of 3',4'-Anhydro Vincristine Ditartrate, the dehydration occurs at the 3' and 4' positions within the vindoline moiety of the vincristine molecule. This results in the formation of a double bond between these two carbon atoms.

The nomenclature can be broken down as follows:

3',4'-Anhydro: This prefix indicates the location of the double bond formed through the removal of a water molecule.

Vincristine: This is the parent vinca alkaloid from which the anhydro derivative is formed. Vincristine itself is structurally very similar to vinblastine, differing only in the substitution at the N-1 position of the vindoline unit, where vincristine has a formyl group instead of a methyl group. nih.gov

Ditartrate: This indicates that the compound is a salt formed with two molecules of tartaric acid. Alkaloids are often converted to their salt forms to improve their solubility and stability for research and potential therapeutic applications.

The anhydro vinca alkaloid series, therefore, represents a class of derivatives characterized by this specific structural modification. A prominent member of this series is 3',4'-anhydrovinblastine, which serves as a key intermediate in the synthesis of other vinca alkaloids, such as vinorelbine (B1196246). wikipedia.orgnih.gov The creation of this anhydro linkage is a critical step in many semi-synthetic routes to new vinca alkaloid analogs. patentdigest.org

Table 1: Key Structural Features of Selected Vinca Alkaloids

Compound NameParent AlkaloidKey Structural ModificationSalt Form
This compound VincristineDouble bond between C3' and C4'Ditartrate
3',4'-AnhydrovinblastineVinblastineDouble bond between C3' and C4'Not specified
Vincristine-Formyl group at N-1 of vindolineOften as sulfate (B86663)
Vinblastine-Methyl group at N-1 of vindolineOften as sulfate
VinorelbineSemi-syntheticModification of the catharanthine moietyTartrate

This table is generated based on available chemical information and may not be exhaustive.

Historical Development and Academic Significance of Anhydro Vinca Alkaloid Research

The investigation of anhydro vinca alkaloids is intrinsically linked to the broader history of vinca alkaloid research, which began with the serendipitous discovery of their anticancer properties in the mid-20th century. nih.gov The initial focus was on the isolation and structural elucidation of naturally occurring alkaloids like vinblastine and vincristine. nih.govnih.gov However, the low natural abundance of these compounds, particularly vincristine, spurred efforts to develop synthetic and semi-synthetic methods for their production. nih.gov

A significant breakthrough in this area was the development of methods to couple the monomeric precursors, catharanthine and vindoline, to form the dimeric vinca alkaloid backbone. nih.gov This process often proceeds through an anhydro intermediate. For instance, the synthesis of 3',4'-anhydrovinblastine is a critical step in the semi-synthesis of vinorelbine, a clinically important vinca alkaloid. wikipedia.org

The academic significance of anhydro vinca alkaloid research lies in several areas:

Synthetic Chemistry: The development of stereoselective methods for the synthesis of anhydro vinca alkaloids has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. nih.gov

Medicinal Chemistry: Anhydro derivatives serve as important precursors for the creation of novel vinca alkaloid analogs with potentially improved efficacy, reduced toxicity, or different spectrums of activity. cancer.gov Research into compounds like anhydrovinblastine (B1203243) has been conducted to evaluate their own potential as therapeutic agents. nih.gov

While direct and extensive research findings on this compound are not widely available in public literature, its existence and study can be inferred from the well-documented research on the closely related anhydrovinblastine and the general synthetic strategies employed in the vinca alkaloid field. patentdigest.org The study of such derivatives continues to be an active area of research, driven by the enduring importance of vinca alkaloids in cancer therapy.

Properties

Molecular Formula

C₅₄H₆₆N₄O₂₁

Molecular Weight

1107.12

Synonyms

3’,4’-Didehydro-4’-deoxy-22-oxo-vincaleukoblastine Ditartrate;  3’,4’-Anhydroleurocristine Ditartrate;  3’,4’-Anhydrovincristine Ditartrate;  Anhydroleurocristine Ditartrate;  Anhydrovincristine Ditartrate; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 ,4 Anhydro Vincristine Ditartrate and Analogs

Biosynthetic Pathways Leading to Anhydrovinblastine (B1203243) and Related Intermediates

The journey to synthesizing 3',4'-Anhydro Vincristine (B1662923) Ditartrate begins with understanding the natural production of its precursor, anhydrovinblastine, within the Madagascar periwinkle plant, Catharanthus roseus. researchgate.netwikipedia.org This biosynthetic pathway involves a crucial dimerization step of two monomeric indole (B1671886) alkaloids. researchgate.netwikipedia.org

Enzymatic Catalysis in Anhydrovinblastine Formation (e.g., Vascular Class III Peroxidase)

The dimerization of catharanthine (B190766) and vindoline (B23647) is not a spontaneous event but is orchestrated by specific enzymes. wikipedia.org A vascular class III peroxidase, often denoted as CrPrx1, plays a central role in catalyzing this crucial coupling reaction. researchgate.netnih.gov This enzyme activates catharanthine, which then reacts with vindoline to form an iminium intermediate. wikipedia.org Subsequent reduction of this intermediate, a step thought to be carried out by a reductase, yields α-3',4'-anhydrovinblastine (AVLB). wikipedia.org This anhydrovinblastine then serves as a direct precursor to vinblastine (B1199706) and, subsequently, vincristine. researchgate.net The entire process involves more than 20 enzymatic steps, highlighting the complexity of vinca (B1221190) alkaloid biosynthesis in nature. researchgate.net

Semi-Synthetic Approaches to 3',4'-Anhydro Vincristine Ditartrate and Related Anhydro-Derivatives (e.g., Vinorelbine)

Given the low natural abundance of dimeric vinca alkaloids, semi-synthetic methods starting from more readily available precursors are crucial for their production. rsc.orgnih.gov Anhydrovinblastine is a key intermediate in the semi-synthesis of several important analogs, including the clinically used drug vinorelbine (B1196246). acs.orgnih.govresearchgate.net

The conversion of anhydrovinblastine to vinorelbine involves a characteristic contraction of the C' ring. acs.org One patented method for preparing vinorelbine from anhydrovinblastine involves a bromination reaction followed by separation using alumina (B75360) column chromatography, during which the cyclization to vinorelbine occurs. google.com This approach avoids the use of expensive reagents like silver tetrafluoroborate. google.com

Functional Transformations and Stereochemical Control

The semi-synthesis of vinca alkaloid analogs often involves intricate functional group transformations and requires precise control over stereochemistry. For instance, the conversion of anhydrovinblastine to vinblastine necessitates the introduction of a hydroxyl group at the C20' position. nih.gov This transformation can be challenging due to the preferential delivery of reagents to one face of the molecule. nih.gov

Researchers have developed methods to overcome these challenges. For example, a powerful iron(III)-promoted coupling of catharanthine and vindoline can produce anhydrovinblastine with the desired C16' stereochemistry. nih.gov Subsequent in situ oxidation can then introduce the C20' hydroxyl group to form vinblastine. acs.orgnih.gov Controlling the reaction temperature during the initial coupling has been shown to improve the diastereoselectivity of the reaction. nih.gov

Development of Advanced Synthetic Methodologies for Analog Generation

The quest for novel vinca alkaloid analogs with improved properties has driven the development of advanced synthetic methodologies. These strategies aim to create derivatives with modifications that are not easily accessible through simple semi-synthesis from natural products. nih.gov

One approach involves the use of versatile intermediates, such as iodinated derivatives of vinblastine, vincristine, and vinorelbine, which can serve as substrates for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents at specific positions on the vinca alkaloid scaffold. nih.gov

Another strategy focuses on the total synthesis of vinblastine and its analogs, providing access to structures with deep-seated modifications to the core ring system. acs.orgnih.gov These synthetic routes often feature powerful cycloaddition reactions to construct the complex polycyclic framework of the vindoline portion of the molecule. acs.org The development of such methodologies not only enables the production of known vinca alkaloids but also opens up avenues for the systematic exploration of structure-activity relationships through the creation of novel analogs. acs.orgnih.gov For example, the synthesis of 7'-homo-anhydrovinblastine derivatives has been achieved through a regiospecific rearrangement of vinorelbine. acs.org

Structural Elucidation and Purity Assessment in Research

The accurate characterization and purity assessment of this compound and its analogs are paramount in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of vinca alkaloids. amazonaws.comnih.gov Various HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, have been developed to analyze these complex molecules in different matrices, including plant extracts and biological fluids. nih.govnih.gov The choice of column, mobile phase, and detector is critical for achieving the desired separation and sensitivity. nih.govnih.gov For instance, a reversed-phase C18 column with a methanol-phosphate buffer-acetonitrile mobile phase has been successfully used for the quantification of vinblastine. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides invaluable information about the molecular weight and fragmentation patterns of the compounds, aiding in their structural identification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that provides detailed structural information, confirming the identity and stereochemistry of the synthesized compounds. amazonaws.com Spectroscopic data, including UV and infrared (IR) spectroscopy, are also used to characterize the degradation products of vinca alkaloids like vincristine. nih.gov

The table below summarizes some of the analytical techniques used for the characterization of vinca alkaloids.

Analytical TechniqueApplicationReference(s)
High-Performance Liquid Chromatography (HPLC)Separation, quantification, and purity assessment of vinca alkaloids. amazonaws.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Structural identification and quantification in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation and confirmation of identity. amazonaws.com
Ultraviolet (UV) SpectroscopyDetection and characterization based on chromophores. nih.gov
Infrared (IR) SpectroscopyIdentification of functional groups. nih.gov
Thin-Layer Chromatography (TLC)Preliminary separation and identification. nih.gov

Spectroscopic and Chromatographic Techniques for Compound Characterization

The characterization of this compound and related vinca alkaloids relies heavily on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are essential for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstones of analytical procedures for vincristine and its analogs. nih.govmdpi.com Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate these complex molecules. nih.govmdpi.comoup.com For instance, a method for the simultaneous quantification of vincristine, vinblastine, and their precursors uses a C18 column with an isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 254 nm. oup.comnih.gov

For enhanced sensitivity and structural elucidation, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This powerful combination allows for the precise determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the compound's identity. In such setups, an electrospray ionization (ESI) source operating in positive mode is typically used. nih.govmdpi.com

A study detailing the analysis of vincristine and its M1 metabolite utilized a UPLC-MS/MS system with a C18 column and a gradient elution. The mobile phase consisted of methanol (B129727) and 0.2% formic acid in water. nih.gov This method demonstrates high precision, with intra-day and inter-day accuracy values for vincristine ranging from 93.35% to 110.17% and 95.88% to 108.54%, respectively. nih.gov

The following table summarizes typical chromatographic conditions used for the analysis of vincristine and related compounds.

ParameterMethod 1Method 2Method 3
Technique HPLCUPLC-MS/MSLC-MS/MS
Column Merck Chromolith Performance RP-18eInertsil ODS-3 C18 (5 µm, 3.0 x 150 mm)Kinetex C18 (2.6 µm, 50 x 2.1 mm)
Mobile Phase Acetonitrile–0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v)A: Methanol: 0.2% formic acid in water (20:80 v/v)B: Methanol: 0.2% formic acid in water (80:20 v/v)A: 25 mM acetic acid and 0.3% formic acid in waterB: Methanol
Elution IsocraticGradientGradient
Flow Rate 1.2 mL/min0.4 mL/min0.3 mL/min
Detection UV at 254 nmESI-MS/MS (Positive Mode)ESI-MS/MS (Positive Mode)
Reference oup.comnih.gov nih.gov mdpi.com

Spectroscopic techniques provide further structural confirmation. A detailed analysis of vincristine degradation products employed UV, Infrared (IR), and Mass Spectrometry (MS) to characterize the resulting compounds. nih.gov For example, the parent compound, vincristine, showed UV absorption maxima (λmax) at 220, 255, and 296 nm and a protonated molecular ion (MH+) at m/z 825. nih.gov These characteristic spectral data are crucial for identifying related structures, including anhydro-derivatives.

Studies on Degradation Products and Stability in Research Media

The stability of vincristine and its analogs is a critical factor, as degradation can lead to loss of potency and the formation of impurities. The primary routes of degradation for vincristine in aqueous environments are hydrolysis and oxidation. nih.gov

A pivotal study investigated the degradation of vincristine in a glycine (B1666218) buffer at 37°C, simulating physiological conditions. nih.gov Using HPLC, several degradation products were isolated and identified. The analysis revealed that modifications such as deacetylation are common degradation pathways. nih.gov

The table below details the degradation products identified in this study, along with their retention times and key spectroscopic data.

PeakRetention Time (min)Tentative StructureUV (λmax, nm)Mass Spec (m/z)Reference
A 4.84-deacetylvincristine220, 256, 295783 (MH+) nih.gov
B 6.5Isomer of 4-deacetylvincristine218, 255, 296783 (MH+) nih.gov
C 10.0Vincristine220, 255, 296825 (MH+) nih.gov
D 12.5Isomer of vincristine218, 252, 296825 (MH+) nih.gov
E 17.54-deacetyl-3-deoxyvincristine208, 218, 252, 298768 (MH2+) nih.gov
F 23.5N-formylleurosine209, 222, 255, 296823 (MH+) nih.gov

Stability studies of vincristine sulfate (B86663) have shown that the compound is chemically stable for extended periods under specific storage conditions. In its original vials, vincristine (5 mg/5 mL) remained stable for over 28 days at both refrigerated and room temperatures, even with repeated piercing of the vial. plymouth.ac.uk When diluted in polyolefin bags (0.05 mg/mL) or polypropylene (B1209903) syringes, the drug was stable for up to 84 days under both refrigerated and room temperature storage. plymouth.ac.uk However, very dilute infusions (0.01 mg/mL) in polyolefin containers showed unpredictable stability. plymouth.ac.uk

Furthermore, the stability of vincristine in complex admixtures, such as the EPOCH regimen (etoposide phosphate, doxorubicin (B1662922) hydrochloride, and vincristine sulfate), has been confirmed. These admixtures were stable in elastomeric infusion pumps for up to 14 days when refrigerated (2-6°C), followed by 7 days at 35°C, with minimal drug loss. nih.gov This demonstrates the compound's robustness under conditions that simulate clinical and research use. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of 3 ,4 Anhydro Vincristine Ditartrate and Anhydro Vinca Alkaloids

Tubulin Binding and Microtubule Dynamics Modulation

The principal target of anhydro vinca (B1221190) alkaloids is tubulin, the protein subunit that polymerizes to form microtubules. By interacting with tubulin, these agents profoundly alter microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation.

Anhydro vinca alkaloids, like other members of the vinca alkaloid family, exert their effects by inhibiting the polymerization of tubulin into microtubules. isca.menih.gov This action is dose-dependent and occurs at low drug concentrations. nih.gov Instead of promoting the formation of stable microtubules, they bind to tubulin dimers and induce them to form alternative spiral aggregates, effectively sequestering the available tubulin and preventing its addition to microtubule ends. nih.govuah.esyoutube.com This suppression of microtubule growth is a key feature of their cytotoxic activity. isca.me The primary cytotoxic mechanism of vinca alkaloids involves their interaction with tubulin and the subsequent disruption of microtubule function, leading to metaphase arrest. nih.govijsra.net

Research comparing various vinca alkaloids has quantified their inhibitory effects on microtubule polymerization. While specific data for 3',4'-Anhydro Vincristine (B1662923) Ditartrate is not extensively available, studies on parent compounds like vincristine and vinblastine (B1199706) provide insight into the potency of this class of molecules.

Inhibitory Concentration (IC50) of Vinca Alkaloids on Microtubule Polymerization
CompoundIC50 (µM)Reference
Vincristine (VCR)1.6 ± 0.4 semanticscholar.org
Vinblastine (VLB)2.7 ± 0.6 semanticscholar.org
Vindesine (VDS)1.6 ± 0.2 semanticscholar.org

The inhibition of tubulin polymerization has profound consequences for cell division. Microtubules are the fundamental building blocks of the mitotic spindle, the intricate apparatus responsible for segregating chromosomes into two daughter cells during mitosis. By suppressing microtubule dynamics, anhydro vinca alkaloids prevent the proper formation and function of this spindle. cancer.gov

At low concentrations, vinca alkaloids can subtly alter the dynamics of tubulin addition and loss at the ends of mitotic spindle microtubules without causing significant depolymerization. nih.gov However, this is sufficient to activate the spindle assembly checkpoint and halt the cell cycle. At higher concentrations, they lead to the disassembly of microtubules and the destruction of the mitotic spindle. nih.gov Cells treated with these agents exhibit aberrant mitotic spindles, such as monopolar or multipolar spindles, which are incapable of correctly aligning and separating chromosomes. researchgate.netaacrjournals.org This disruption ultimately leads to a blockage of mitosis. cancer.gov

The effects of anhydro vinca alkaloids are mediated by their specific binding to tubulin. The binding site, known as the "Vinca domain," is located on the β-tubulin subunit, at the interface between two tubulin heterodimers. uah.esnih.govresearchgate.net This strategic location is near the exchangeable GTP-binding site, which is crucial for polymerization. uah.esresearchgate.net By binding to this site, the alkaloids interfere with the addition of tubulin dimers to the growing end of microtubules, favoring a curved conformation that leads to the formation of spiral aggregates rather than linear protofilaments. uah.es

The binding is a high-affinity interaction, and differences in binding affinity among various vinca alkaloids correlate with their relative potency. nih.govnih.gov The interaction is complex and entropically driven, involving both the initial binding of the drug to a tubulin dimer and the subsequent association of these drug-tubulin complexes into larger aggregates. uah.esnih.gov

Binding Constants of Vinca Alkaloids to Tubulin
CompoundBinding Constant (K) (mol/L)Reference
Vincristine8.0 x 10⁶ nih.gov
Vinblastine6.0 x 10⁶ nih.gov
Vindesine3.3 x 10⁶ nih.gov

Cell Cycle Perturbation and Mitotic Arrest

The disruption of microtubule dynamics and mitotic spindle formation directly leads to a profound perturbation of the cell cycle.

The primary consequence of mitotic spindle disruption by anhydro vinca alkaloids is the activation of the spindle assembly checkpoint (SAC). The SAC is a cellular surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. By preventing proper spindle formation, these compounds cause a prolonged activation of the SAC, resulting in a robust cell cycle arrest in the M-phase, specifically at the metaphase-anaphase transition. nih.govcancer.gov This mitotic block is a hallmark of treatment with microtubule-destabilizing agents. nih.gov Studies on human blood cells treated with vinca alkaloids from Catharanthus roseus and Vinca herbacea confirmed that increasing concentrations of the alkaloids induced a mitotic block at the metaphase to anaphase transition. researchgate.net

A cell cannot remain arrested in mitosis indefinitely. The ultimate fate of a cell following a prolonged mitotic block induced by anhydro vinca alkaloids can vary. The two primary outcomes are cell death during mitosis or mitotic slippage. nih.govtandfonline.com

Apoptotic Cell Death: In many cases, prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.govnih.gov This is often considered the desired therapeutic outcome. The arrest leads to the phosphorylation-mediated inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL, promoting the activation of pro-apoptotic proteins and caspases. nih.gov

Mitotic Slippage: If a cell fails to undergo apoptosis during the mitotic block, it may eventually exit mitosis without completing cell division, a process known as mitotic slippage. nih.govtandfonline.com This results in a single tetraploid cell with a 4N DNA content, which may then undergo several fates. It can die in the subsequent interphase, enter a state of senescence, or in some cases, continue to cycle, leading to genomic instability and aneuploidy. tandfonline.comosti.gov The balance between apoptosis and mitotic slippage is a critical determinant of the ultimate cellular response to treatment with these agents. osti.gov

Induction of Programmed Cell Death Pathways

Vinca alkaloids are potent inducers of programmed cell death, a crucial mechanism for eliminating cancerous cells. Their primary mode of action involves apoptosis, though other cell death pathways, such as autophagy, have also been implicated.

Vinca alkaloids, including vincristine, are well-documented inducers of apoptosis in a wide range of tumor cells. nih.gov This process is often initiated following cell cycle arrest at the G2/M phase, a direct consequence of microtubule disruption. nih.gov However, some studies suggest that vinca alkaloid-induced apoptosis can occur independently of cell cycle arrest. nih.govresearchgate.net

The apoptotic cascade is mediated by a complex network of signaling molecules. Key findings from various cellular models include:

Caspase Activation: In neuroblastoma cells, vincristine has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. researchgate.net

BCL-2 Family Modulation: The B-cell lymphoma 2 (BCL-2) family of proteins, which are critical regulators of apoptosis, are significantly affected. Vinca alkaloids can lead to the phosphorylation of the pro-apoptotic BCL-2 protein and increase the levels of BCL-2–associated X protein (Bax). nih.gov In SK-BR-3 breast cancer cells, treatment with vinca alkaloids resulted in an increased BAX/BCL2 mRNA ratio, indicating the activation of the intrinsic apoptotic pathway. nih.gov

TP53 Upregulation: In BT-20 breast cancer cells, treatment with vincristine, vinblastine, or vinorelbine (B1196246) led to the upregulation of the tumor suppressor gene TP53. nih.gov

Phase-Independent Apoptosis: In certain leukemia and lymphoma cell lines, vinblastine can induce acute apoptosis within hours, affecting cells in all phases of the cell cycle, not just mitosis. nih.gov

Vinca AlkaloidCellular ModelKey Molecular EventsReference
VincristineSH-SY5Y NeuroblastomaActivation of caspase-3 and caspase-9 researchgate.net
Vincristine, Vinblastine, VinorelbineSK-BR-3 Breast CancerIncreased BAX/BCL2 mRNA ratio nih.gov
Vincristine, Vinblastine, VinorelbineBT-20 Breast CancerUpregulation of TP53 expression nih.gov
VinblastineOCI-AML1 LeukemiaAcute, cell cycle phase-independent apoptosis nih.gov
General Vinca AlkaloidsGeneral Cancer CellsPhosphorylation of BCL-2, increased Bax levels nih.gov

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can play a dual role in cancer, either promoting survival or inducing cell death. Several studies have shown that vinca alkaloids can induce autophagy in cancer cells.

For instance, the vinca alkaloid catharanthine (B190766) was found to trigger apoptosis and upregulate the expression of autophagy-related genes like LC3 and Beclin-1 in HepG2 liver carcinoma cells. nih.gov Similarly, the plant alkaloid voacamine was shown to induce apoptosis-independent autophagic cell death in both sensitive and multidrug-resistant human osteosarcoma cells. nih.gov

However, the role of autophagy in response to vincristine treatment can be complex. In some contexts, vincristine-induced autophagy may act as a protective mechanism that shields cancer cells from apoptosis. researchgate.netsums.ac.ir For example, in gastric cancer cells, autophagy-mediated release of High Mobility Group Box 1 (HMGB1) protein was found to antagonize vincristine-induced apoptosis. researchgate.net Furthermore, studies in lung cancer have suggested that inhibiting autophagy can increase the sensitivity of cancer cells to vincristine. nih.gov This indicates that the interplay between autophagy and apoptosis in response to anhydro vinca alkaloids is context-dependent and may vary between different cancer types.

Broader Cellular Signaling Pathway Modulation

Beyond their direct effects on microtubules and cell death pathways, anhydro vinca alkaloids modulate a range of broader cellular signaling networks that are critical for cancer cell proliferation and survival.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, immunity, and cell survival. nih.gov Research indicates that vinca alkaloids can activate the NF-κB signaling pathway. This activation occurs through the degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net The activation of IκB kinase (IKK) by vinca alkaloids leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate its target genes. nih.govresearchgate.net

The role of NF-κB activation in vinca alkaloid-induced cell death appears to be significant. Studies have shown that inhibiting NF-κB activation reduces the sensitivity of tumor cells to apoptosis induced by these drugs. nih.govresearchgate.net This suggests that the NF-κB/IκB signaling pathway contributes to mediating the apoptotic effects of vinca alkaloids in human tumor cells. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell proliferation, growth, and survival and is often overactive in cancers. mdpi.comcelcuity.com Evidence suggests that modulating this pathway can enhance the efficacy of vinca alkaloids. Inhibition of the PI3K/Akt pathway has been shown to increase the chemosensitivity of gastric cancer cells to vincristine. nih.gov The PI3K inhibitor LY294002 worked synergistically with vincristine to promote growth inhibition and induce apoptosis in gastric cancer cell lines. nih.gov This enhanced effect is partly due to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP and the upregulation of pro-apoptotic factors such as Bax and caspase-3. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes the ERK, JNK, and p38 pathways, plays a pivotal role in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Indole (B1671886) alkaloids, the class of compounds to which vinca alkaloids belong, are known to modulate these pathways. nih.gov For example, vinblastine has been found to activate the c-Jun N-terminal kinase (JNK) pathway, and this activation is required for the induction of acute apoptosis in some leukemia cell lines. nih.gov

PathwayVinca AlkaloidCellular ModelObserved EffectReference
NF-κBVincristine, VinblastineBCap37 Breast Cancer, KB Epidermoid TumorActivation of NF-κB via IκBα degradation, contributing to apoptosis nih.govresearchgate.net
PI3K/AktVincristineGastric Cancer CellsInhibition of the pathway enhances vincristine-induced apoptosis nih.gov
MAPK (JNK)VinblastineML-1 LeukemiaActivation of JNK is required for acute apoptosis nih.gov

While the primary mechanism of action for vinca alkaloids is the disruption of microtubule function, emerging evidence shows that these compounds can also directly interact with DNA and chromatin. nih.govnih.gov Spectroscopic studies have revealed that vincristine binds to DNA through a combination of intercalation between base pairs (specifically guanine and cytosine) and external binding to the phosphate-sugar backbone. scispace.comresearchgate.net

Preclinical Pharmacological and Biological Activity in Research Models

Cellular Activity in In Vitro Models

The in vitro activity of anhydro-vinca alkaloids has been evaluated in various cancer cell lines to determine their anti-proliferative effects, impact on the cellular cytoskeleton, and comparative potency.

Assessment of Anti-Proliferative Effects in Cell Lines

Another related semi-synthetic anhydro-vinca alkaloid, vinorelbine (B1196246) (5'-nor-anhydrovinblastine), has shown concentration-dependent anti-tumor activity against a variety of solid tumors in vitro. nih.gov At clinically relevant concentrations, vinorelbine inhibited 43% of the 49 evaluable human tumor specimens tested. nih.gov

Interactive Data Table: In Vitro Anti-proliferative Activity of Anhydro-Vinca Alkaloids

CompoundCell Lines/Tumor SpecimensObserved EffectSource
Anhydrovinblastine (B1203243) (AHVB)VariousApproximately 10-fold less active than Navelbine® google.com
Vinorelbine49 human tumor specimens43% inhibition at 0.1 x peak plasma concentrations nih.gov

Cytoskeleton Disruption Studies

Vinca (B1221190) alkaloids exert their cytotoxic effects primarily by interacting with tubulin and disrupting microtubule dynamics. nih.gov This interference with the cytoskeleton leads to mitotic arrest and ultimately, cell death. nih.gov The primary mechanism involves the inhibition of tubulin polymerization into microtubules, which are essential components for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govijsra.net Although specific studies detailing the cytoskeleton disruption by 3',4'-Anhydro Vincristine (B1662923) Ditartrate were not identified, it is anticipated to share this fundamental mechanism of action with other vinca alkaloids due to its structural similarity.

Comparative Cellular Potency with Other Vinca Alkaloids

Comparative studies are crucial for understanding the therapeutic potential of new derivatives. Research on vinorelbine, a 5'-nor-anhydrovinblastine, revealed that its in vitro activity against freshly explanted human tumor cells was comparable to that of vinblastine (B1199706), vincristine, and vindesine. nih.gov However, in the same study, paclitaxel (B517696) and docetaxel (B913) were found to be significantly more active than vinorelbine. nih.gov In contrast, a patent for anhydrovinblastine (AHVB) reported that it was about 10 times less active in vitro than Navelbine®. google.com These findings highlight that subtle structural modifications, such as the anhydro bridge, can significantly influence the in vitro potency of vinca alkaloids.

Interactive Data Table: Comparative In Vitro Potency of Anhydro-Vinca Alkaloids

Anhydro-Vinca AlkaloidComparator AlkaloidsRelative In Vitro PotencySource
VinorelbineVinblastine, Vincristine, VindesineAs active nih.gov
VinorelbinePaclitaxel, DocetaxelLess active nih.gov
Anhydrovinblastine (AHVB)Navelbine®~10-fold less active google.com

Mechanistic Studies in In Vivo Animal Models (e.g., Tumor Xenografts, Leukemia Models)

In vivo studies are essential to evaluate the anti-tumor efficacy and pharmacokinetic properties of novel compounds in a whole-organism context.

Evaluation of Anti-Tumor Activities in Established Models

Despite its lower in vitro potency, anhydrovinblastine (AHVB) demonstrated surprising efficacy in in vivo models. google.com A patent reported that AHVB was found to be more potent than Navelbine® in efficacy experiments on solid tumors. google.com The anti-tumor activity of AHVB was assessed in a rat solid tumor model (U17 lymphoma) and a mouse P388 tumor model. google.com This discrepancy between in vitro and in vivo activity is a known phenomenon among vinca alkaloids, where subtle structural changes can lead to significant differences in therapeutic effectiveness in animal models. google.com For example, vincristine is highly effective against human rhabdomyosarcoma transplanted in nude mice, whereas vinblastine shows no activity in this model. google.com

Investigations into Tissue Distribution and Cellular Uptake in Models

Specific studies on the tissue distribution and cellular uptake of 3',4'-Anhydro Vincristine Ditartrate are not available in the public domain. Generally, the cellular uptake of vinca alkaloids is understood to occur through a combination of passive diffusion and energy-dependent active transport systems. nih.gov Their distribution throughout the body is typically characterized by a large apparent total volume of distribution and elimination primarily through biliary excretion. nih.gov The specific pharmacokinetic profile of anhydro-vinca alkaloids, including tissue penetration and cellular accumulation, would require dedicated preclinical investigation to be fully understood.

Modulating Factors on Compound Distribution and Activity

The in vivo disposition and biological activity of this compound are influenced by several physiological and biochemical factors. Key among these are the expression and function of drug efflux pumps, particularly P-glycoprotein, and the activity of drug-metabolizing enzymes such as the cytochrome P450 family.

Drug Efflux Mediated by P-glycoprotein (P-gp):

Vinca alkaloids, including the parent compound vincristine, are well-established substrates for the P-glycoprotein (P-gp) efflux pump. nih.govnih.govumkc.edunih.gov This transporter actively removes the drug from cancer cells, leading to reduced intracellular concentrations and contributing to the development of multidrug resistance. nih.gov The anhydro derivative likely shares this characteristic. The expression level of P-gp in tumor cells is a critical determinant of the compound's efficacy.

In preclinical models, the co-administration of P-gp inhibitors has been shown to modulate the activity of vinca alkaloids. For instance, the calmodulin inhibitor trifluoperazine (B1681574) has been demonstrated to enhance the cytotoxicity of vinblastine and vincristine in doxorubicin-resistant P388 mouse leukemia cells, which overexpress P-gp. nih.gov This potentiation is associated with increased cellular accumulation and retention of the vinca alkaloid. nih.gov While specific data for this compound is not available, it is reasonable to extrapolate that its activity could be similarly enhanced by P-gp inhibitors.

Table 1: Effect of Trifluoperazine (TFP) on Cellular Accumulation of [3H]Vinblastine (VLB) in P388/S and P388/DOX Cells

Cell LineTFP Concentration (µM)VLB Accumulation (pmol/10^6 cells)Fold Increase
P388/S01.2-
21.61.3
42.42.0
P388/DOX00.1-
20.22.0
40.88.0
Data derived from studies on vinblastine, a closely related vinca alkaloid. nih.gov

Metabolism by Cytochrome P450 Enzymes:

The metabolism of vinca alkaloids is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmedsafe.govt.nz Specifically, enzymes belonging to the CYP3A subfamily, such as CYP3A4 and CYP3A5, are known to be involved in the metabolism of vinblastine and other vinca alkaloids. nih.govmedsafe.govt.nznih.govdrugbank.com The metabolic conversion of these compounds can lead to the formation of metabolites with altered activity and clearance rates.

Therefore, the co-administration of drugs that are inhibitors or inducers of CYP3A enzymes can significantly impact the pharmacokinetics and, consequently, the activity of this compound. Potent inhibitors of CYP3A4, such as certain macrolide antibiotics (e.g., clarithromycin, erythromycin) and azole antifungals (e.g., itraconazole, ketoconazole), could potentially increase the plasma concentration and half-life of the vinca alkaloid, leading to enhanced efficacy or toxicity. medsafe.govt.nznih.gov Conversely, CYP3A4 inducers like rifampicin (B610482) and certain anticonvulsants (e.g., phenobarbital, phenytoin) could accelerate its metabolism, potentially reducing its therapeutic effect. medsafe.govt.nz

Table 2: Examples of Clinically Relevant CYP3A4 Modulators

ClassModulatorEffect on CYP3A4
Inhibitors ClarithromycinPotent Inhibitor
ItraconazolePotent Inhibitor
RitonavirPotent Inhibitor
Verapamil (B1683045)Moderate Inhibitor
Grapefruit JuiceIntestinal Inhibitor
Inducers RifampicinPotent Inducer
PhenobarbitalInducer
PhenytoinInducer
St. John's WortInducer
This table provides general examples of CYP3A4 modulators. medsafe.govt.nz

Tissue Distribution and Plasma Protein Binding:

The distribution of vinca alkaloids is characterized by a large apparent total volume of distribution, indicating extensive tissue binding. nih.gov Biliary excretion is the primary route of elimination. nih.gov The extent of plasma protein binding is also a significant factor influencing the unbound, pharmacologically active fraction of the drug. For related compounds, plasma protein binding can be high, which can affect their disposition. dovepress.com Factors that alter plasma protein binding, such as the presence of other highly protein-bound drugs, could theoretically modulate the free concentration and activity of this compound.

Structure Activity Relationship Sar Studies of 3 ,4 Anhydro Vincristine Ditartrate and Analogs

Impact of Anhydro Modification on Biological Activity

The introduction of a double bond between the C3' and C4' positions in the catharanthine (B190766) (or velbanamine) moiety of Vincristine (B1662923) creates 3',4'-Anhydro Vincristine. This structural change from a saturated to an unsaturated bond fundamentally alters the conformation and rigidity of this portion of the molecule. This modification is significant as 3',4'-anhydrovinblastine serves as a key semi-synthetic precursor to Vinorelbine (B1196246), a clinically important Vinca (B1221190) alkaloid. nih.govcreative-biolabs.comdrugbank.com

The anhydro modification directly impacts the molecule's interaction with its biological target, tubulin. The primary antineoplastic activity of Vinca alkaloids stems from their ability to disrupt microtubule dynamics, leading to metaphase arrest in dividing cells. nih.govresearchgate.net Studies comparing Vinorelbine (which is derived from an anhydro precursor) with older Vinca alkaloids like Vincristine and Vinblastine (B1199706) have shown that Vinorelbine has a lower inhibitory effect on microtubule assembly at substoichiometric concentrations. nih.gov This suggests that the structural changes originating from the anhydro intermediate, specifically the modification of the catharanthine ring, may alter the affinity or binding kinetics to tubulin.

While direct comparative data for 3',4'-Anhydro Vincristine is limited, the activity of its derivatives suggests that the anhydro scaffold is compatible with potent cytotoxicity. The unsaturation at the 3',4'-position influences the spatial arrangement of the catharanthine unit relative to the vindoline (B23647) unit, which is crucial for fitting into the Vinca binding site on tubulin. This modification, while potentially reducing the intrinsic microtubule inhibitory effect compared to the saturated parent compound, provides a versatile scaffold for further modifications that can enhance therapeutic properties.

Influence of Substituent Variations on Molecular Interactions and Cellular Effects

SAR studies have been more extensively performed on derivatives of the closely related 3',4'-anhydrovinblastine, which differs from 3',4'-Anhydro Vincristine only by a methyl group instead of a formyl group on the vindoline nitrogen. These studies are highly informative for understanding how substituents on the anhydro-vinca skeleton influence activity. The primary focus has been on the vindoline portion of the molecule, particularly at the C3 position.

Researchers have synthesized and evaluated series of 3-demethoxycarbonyl-3-ester and 3-demethoxycarbonyl-3-amide anhydrovinblastine (B1203243) derivatives. The findings indicate that the nature of the substituent at this position has a profound impact on cytotoxicity.

Ester and Ether Analogs : A study comparing ester and ether derivatives at the C3 position found that ester anhydrovinblastine derivatives exhibited potent cytotoxicity against human non-small-cell lung cancer (A549) and cervical epithelial adenocarcinoma (HeLa) cell lines. nih.gov In contrast, the corresponding ether analogues were significantly less active. This highlights the importance of the carbonyl group in the ester linkage for biological activity. nih.gov

Amide Analogs : Similarly, a series of C3-amide anhydrovinblastine derivatives also displayed potent cytotoxicity. nih.gov The size of the introduced amide substituent was found to be a critical factor in determining the resulting activity, suggesting specific spatial constraints within the tubulin binding pocket. nih.govnih.gov

These findings underscore that while the anhydro modification in the catharanthine unit is tolerated, the functional groups on the vindoline unit remain critical determinants of molecular interactions and cellular effects. The formyl group on the vindoline nitrogen of 3',4'-Anhydro Vincristine, compared to the methyl group in anhydrovinblastine, is itself a key substituent variation known to differentiate the activity and toxicity profiles of Vincristine and Vinblastine. researchgate.netauctoresonline.org

Table 1: Cytotoxicity of 3',4'-Anhydrovinblastine Analogs with C3-Substitutions Data inferred from studies on 3',4'-Anhydrovinblastine, a close structural analog of 3',4'-Anhydro Vincristine.

Analog Series Substituent Type General Cytotoxicity Finding Key SAR Observation Reference
C3-Ester AnalogsEster groups of varying sizesPotentActivity is sensitive to the size of the substituent; ester carbonyl is important. nih.gov
C3-Ether AnalogsEther groupsMuch less active than estersThe presence of an ether linkage instead of an ester significantly reduces activity. nih.gov
C3-Amide AnalogsAmide groups with varying substituentsPotentThe size of the amide substituent is a primary determinant of cytotoxic potency. nih.gov

Design Principles for Enhanced Target Binding and Activity

The development of semi-synthetic Vinca alkaloids is guided by principles aimed at improving the therapeutic index—enhancing antitumor activity while reducing toxic side effects. The SAR data from anhydro-vinca analogs provides a foundation for these design strategies.

Strategic Modification of the Catharanthine Moiety : The 3',4'-anhydro modification serves as a platform for further changes. The successful development of Vinorelbine, which involves a ring contraction of the catharanthine unit of an anhydro precursor, demonstrates that this part of the molecule can be modified to create drugs with different properties, such as potentially reduced neurotoxicity. creative-biolabs.comnih.gov This suggests that the anhydro bridge allows for conformational flexibility that can be exploited in drug design.

Optimization of Vindoline Substituents : As demonstrated in anhydrovinblastine analogs, the C3 position of the vindoline ring is a prime site for modification. The introduction of various amide and ester groups can modulate potency. nih.govnih.govnih.gov The design principle is to select substituents that optimize interactions (e.g., hydrogen bonding, hydrophobic interactions) within the tubulin binding site. The size and electronic properties of these substituents are critical factors. For instance, replacing the C3-methoxycarbonyl group with carefully selected amide functionalities has been shown to improve both potency and toxicity profiles in vivo. nih.gov

Advanced Analytical Methodologies for Research on 3 ,4 Anhydro Vincristine Ditartrate

Chromatographic Techniques for Separation and Quantification in Biological Matrices for Research

The accurate quantification of vinca (B1221190) alkaloids and their derivatives in biological matrices such as plasma, serum, and blood is fundamental for pharmacokinetic and metabolic research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are the predominant techniques employed for this purpose due to their high sensitivity, specificity, and resolution. amazonaws.comcapes.gov.br

Research has led to the development of robust methods capable of separating and quantifying these compounds at very low concentrations. For instance, a sensitive UPLC-tandem mass spectrometry (UPLC-MS/MS) assay was developed for the simultaneous quantification of Vincristine (B1662923) and its major metabolite, M1, from dried blood spot samples. nih.gov This method demonstrates excellent accuracy and precision, which is critical for clinical and research applications. nih.gov Similarly, LC-MS/MS methods for determining Vincristine in human serum and micro-volumes of plasma have been validated, showcasing the adaptability of these techniques for various sample types and volumes. mdpi.comrsc.org

Key components of these chromatographic methods include the choice of the stationary phase (column), mobile phase composition, and detection method. Reversed-phase columns, such as C18, are commonly used for the separation of vinca alkaloids. nih.govmdpi.comrsc.org Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the analyte from endogenous matrix components. nih.govmdpi.comrsc.org

The table below summarizes typical parameters used in LC-MS/MS methods for the analysis of Vincristine, which are directly applicable to its anhydro derivative.

ParameterExample SpecificationSource(s)
Technique UPLC-MS/MS nih.gov
Column Inertsil ODS-3 C18 (5 µm, 3.0 x 150 mm) nih.gov
Mobile Phase A Methanol-0.2% formic acid in water (20:80 v/v) nih.gov
Mobile Phase B Methanol-0.2% formic acid in water (80:20 v/v) nih.gov
Flow Rate 0.4 mL/min nih.gov
Detection ESI Positive Ion Mode nih.govrsc.org
LLOQ 0.5 - 0.6 ng/mL nih.govrsc.org
Linearity Range 0.5 - 100 ng/mL rsc.org
Intra-day Accuracy 93.35% to 110.17% nih.gov
Inter-day Precision 6.63% to 8.49% nih.gov

LLOQ: Lower Limit of Quantification

Electrochemical detection (ECD) coupled with HPLC has also been explored, offering high sensitivity and selectivity for analyzing vinca alkaloids in complex samples like plant extracts and biological fluids with minimal sample preparation. thermofisher.com

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Interaction Studies

Confirming the chemical structure of 3',4'-Anhydro Vincristine Ditartrate and studying its interactions with biomolecules relies heavily on spectroscopic and mass spectrometric methods.

Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of vinca alkaloids. nih.gov By analyzing the fragmentation patterns of the parent ion, researchers can identify the compound and its metabolites in complex mixtures. nih.gov For Vincristine, which has a molecular weight of 824.972 g/mol , the protonated molecule [M+H]+ appears at m/z 825. massbank.eunih.gov The MS/MS spectrum reveals characteristic fragment ions that correspond to the loss of specific functional groups, providing a structural fingerprint. nih.govmassbank.eu For example, key ion transitions for Vincristine include 825.4 → 765.1. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each atom within the molecule, which is essential for unambiguous structural confirmation. researchgate.net It is a cornerstone technique for characterizing newly synthesized or isolated compounds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to quantify the concentration of vinca alkaloids in solution by measuring their absorbance at specific wavelengths. nih.gov For Vincristine, the maximum absorbance is typically measured around 298 nm. nih.gov This technique is also valuable for monitoring binding interactions, as changes in the absorption spectrum can indicate complex formation between the drug and its target. nih.gov For instance, difference spectroscopy has been used to detect the binding of vindoline (B23647), a structural component of Vincristine, to tubulin. nih.gov

Fluorescence Spectroscopy: This technique can be employed to study the binding of ligands to proteins. nih.gov The intrinsic fluorescence of proteins, often from tryptophan or tyrosine residues, can be quenched or enhanced upon ligand binding, providing data on binding affinity and mechanisms. nih.gov It has been used to demonstrate that Vincristine binds to histone proteins, suggesting interactions beyond its primary target of tubulin. nih.gov

The table below outlines the application of these techniques in the study of vinca alkaloids.

TechniqueApplicationFindings/Information ObtainedSource(s)
Tandem MS (MS/MS) Structural IdentificationProvides fragmentation patterns and characteristic ion transitions (e.g., 825.4 → 765.1 for Vincristine) for identification. rsc.orgnih.gov
NMR Spectroscopy Structural ConfirmationConfirms the precise chemical structure and stereochemistry of the molecule. researchgate.net
UV-Vis Spectroscopy Quantification & InteractionMeasures drug concentration and detects binding to targets like tubulin and DNA through spectral shifts. nih.govnih.govnih.gov
Fluorescence Spectroscopy Interaction StudiesInvestigates binding to proteins (e.g., tubulin, histones) by monitoring changes in intrinsic fluorescence. nih.govnih.gov

Molecular Modeling and Simulation Studies for Ligand-Target Interactions

Molecular modeling and computational simulations provide invaluable insights into how this compound interacts with its primary biological target, tubulin, at an atomic level. nih.govnih.gov These in silico methods complement experimental data by predicting binding modes, calculating binding affinities, and identifying key residues involved in the interaction.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Studies on Vincristine and its parent compound, Vinblastine (B1199706), show they bind to a specific site on β-tubulin, known as the vinca domain, which is located at the interface between two tubulin heterodimers. acs.orgnih.gov Docking simulations reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. acs.org For example, in silico analysis of Vinblastine binding to tubulin identified hydrogen bonds with residues such as Asn329 of α-tubulin and Lys176 and Val177 of β-tubulin. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and dynamics of the ligand-protein complex over time. These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the conformational changes that may occur upon binding. nih.gov

The table below summarizes key findings from molecular modeling studies of vinca alkaloid interactions with tubulin.

ParameterFindingSignificanceSource(s)
Binding Site Vinca domain on β-tubulin, at the heterodimer interface.Defines the specific location of drug action, preventing microtubule polymerization. acs.orgnih.govresearchgate.net
Key Interacting Residues Asn329 (α-tubulin), Lys176, Val177 (β-tubulin) for Vinblastine.These residues are crucial for anchoring the drug in the binding pocket and determining binding affinity. acs.org
Binding Energy Vinblastine: -11.23 kJ/molThe negative binding energy indicates a spontaneous and favorable interaction. acs.org
Interaction Types Hydrogen bonds, van der Waals forces, hydrophobic interactions.A combination of forces stabilizes the drug-target complex. acs.org
Relative Affinity Vincristine > Vinblastine > Vinorelbine (B1196246)Correlates with the relative potencies of these related drugs. acs.org

These advanced analytical and computational methodologies are indispensable for the comprehensive investigation of this compound, from basic quantification in biological systems to a detailed understanding of its mechanism of action at the molecular level.

Future Directions and Emerging Research Avenues

Development of Novel Anhydro Vinca (B1221190) Alkaloid Analogs with Tailored Research Properties

The chemical scaffold of vinca alkaloids, while potent, presents significant synthetic challenges due to its complexity. europa.eu However, anhydro derivatives serve as crucial chemical intermediates that facilitate the creation of novel analogs with potentially enhanced research properties. The development of new synthetic methods is key to accessing innovative drugs with improved potency and selectivity. europa.eu

Future research is focused on using anhydro precursors to systematically modify the vinca alkaloid structure. For instance, the C20' position of anhydrovinblastine (B1203243) has been a successful target for creating series of urea (B33335) and thiourea (B124793) derivatives. nih.gov These modifications, made possible by using the anhydro form as a starting point, have yielded analogs with up to 10-fold greater potency in cell-based assays compared to vinblastine (B1199706), directly correlating with their tubulin-binding affinity. nih.gov This approach allows for the exploration of structure-activity relationships, defining which chemical features contribute to the desired biological effects. nih.gov The goal is to synthesize analogs with tailored properties, such as increased affinity for specific tubulin isotypes or reduced susceptibility to resistance mechanisms.

Table 1: Research-Focused Modifications of Anhydro Vinca Alkaloids

Analog Series Precursor Modification Site Observed Research Properties Reference
C20' Urea Derivatives20'-Aminovinblastine (from Anhydrovinblastine)C20' of the catharanthine (B190766) unitEnhanced tubulin binding affinity and up to 10-fold increased potency in functional assays. nih.gov
C20' Thiourea Derivatives20'-Aminovinblastine (from Anhydrovinblastine)C20' of the catharanthine unitMatches or exceeds the potency of parent compounds like vinblastine. nih.gov
Fluorinated AnalogsVinorelbine (B1196246)Catharanthine moietyAltered microtubule dynamics and tubulin binding affinities compared to other vinca alkaloids. researchgate.net

Elucidation of Unexplored Biochemical Targets and Pathways

The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics by binding to tubulin, which arrests cells in the metaphase of mitosis. longdom.orgwikipedia.orgnih.gov However, the full spectrum of their biochemical interactions is not completely understood. Research indicates that the effects of these compounds may extend beyond simple mitotic arrest.

Vinca alkaloids can interfere with various other cellular functions, including amino acid metabolism, cyclic AMP and glutathione (B108866) metabolism, and nucleic acid and lipid biosynthesis. drugbank.com Furthermore, the disruption of microtubule function itself has downstream consequences on other critical pathways. For example, microtubule-destabilizing agents have been shown to impair the accumulation and transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor biology. nih.gov

Future investigations into 3',4'-Anhydro Vincristine (B1662923) Ditartrate should aim to identify whether it possesses a unique profile of activity against these secondary targets. Elucidating how this specific analog modulates pathways like HIF-1 or other signaling cascades dependent on microtubule integrity could reveal novel mechanisms and research applications. nih.gov The synthesis of new benzo[g]indazoles has also been explored for antiproliferative activity, suggesting that novel heterocyclic compounds continue to be a source for identifying new biochemical targets. nih.gov

Integration with Advanced Biological Systems for Mechanistic Insights (e.g., Organ-on-a-chip)

Traditional 2D cell culture models often fail to replicate the complex microenvironment of biological tissues, limiting their predictive power. nih.gov Advanced biological systems, particularly organ-on-a-chip (OOAC) technology, offer a revolutionary approach to studying the effects of chemical compounds in a more physiologically relevant context. bio-integration.orgnih.gov These microfluidic devices can model the 3D architecture and multi-cellular interactions of human organs, providing a more accurate platform for mechanistic studies. nih.govimeche.org

OOAC systems have already been used to generate more reliable cytotoxicity data for vincristine on human lung adenocarcinoma cells. bio-integration.org By integrating cancer organoids with microfluidic chips, "cancer-on-a-chip" systems can recreate the tumor microenvironment, enabling better understanding of compound efficacy and cellular behavior. nih.gov Such platforms could be used to investigate 3',4'-Anhydro Vincristine Ditartrate with unprecedented detail. For example, a "tumor-on-a-chip" could be used to observe the compound's effects on tumor cell invasion, its interaction with immune cells, and its impact on surrounding connective tissues in a dynamic, multi-dimensional setting. imeche.org This technology is also being developed to monitor the effects on healthy tissues simultaneously, such as in a "heart-breast cancer-on-a-chip" model. diagnosticsworldnews.com

Table 2: Advantages of Organ-on-a-Chip for Studying Anhydro Vinca Alkaloids

Feature Traditional 2D Culture Organ-on-a-Chip (OOAC) Reference
Cellular Architecture Monolayer of cells on a flat surface.3D micro-tissues that mimic organ structure. nih.gov, nih.gov
Microenvironment Simple, static environment.Dynamic, with fluid flow and multi-cellular interactions (e.g., immune cells, fibroblasts). imeche.org
Physiological Relevance Low; poor prediction of in vivo responses.High; better recapitulation of organ-level functions and drug responses. bio-integration.org
Mechanistic Insights Limited to basic cytotoxicity and proliferation assays.Allows for complex studies of cell invasion, metastasis, and multi-organ interactions. nih.gov, diagnosticsworldnews.com

Role in Understanding Broader Microtubule Biology and Cellular Processes

While the role of vinca alkaloids in disrupting mitotic spindles is well-established, microtubules are fundamental to many other cellular processes, including the maintenance of cell shape, intracellular trafficking, and cell signaling. nih.govyoutube.com Different vinca alkaloids can exert distinct effects on microtubule dynamics. For instance, studies have shown that some analogs can selectively disrupt the labile pool of microtubules while leaving the stable pool unaltered. nih.gov Furthermore, compounds can have differential effects on microtubules in different cell types, such as mitotic versus axonal microtubules. nih.gov

Studying a specific analog like this compound can serve as a powerful tool to probe the subtleties of microtubule biology. By characterizing its precise binding kinetics and its effect on microtubule polymerization, depolymerization, and stability, researchers can gain a deeper understanding of how these dynamic structures are regulated. youtube.comresearchgate.net Such compounds act as chemical probes, allowing for the dissection of the specific roles that different microtubule populations play in various cellular functions. This knowledge contributes not only to oncology but also to the broader fields of cell biology and neurobiology, where microtubule function is critical. nih.govnih.gov

Q & A

Q. What is the mechanism of action of 3',4'-Anhydro Vincristine Ditartrate in disrupting microtubule dynamics?

The compound binds to tubulin, inhibiting polymerization and destabilizing microtubules, thereby blocking mitosis in cancer cells. Methodologically, researchers can assess this via in vitro tubulin polymerization assays (monitored spectrophotometrically at 350 nm) or immunofluorescence microscopy to visualize mitotic arrest .

Q. How can researchers ensure the purity of synthetic this compound during synthesis?

Purification typically involves superacid-mediated protonation followed by crystallization with (2R,3R)-tartaric acid. Analytical techniques like HPLC (using a C18 column with UV detection at 220–270 nm) and mass spectrometry are critical for verifying purity (>99%) and distinguishing the ditartrate salt from monotartrate or free-base forms .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. For stability studies, monitor degradation products under varying pH (e.g., 4.5–7.4) and temperatures (2–37°C) using validated protocols per ICH guidelines .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported IC₅₀ values for microtubule inhibition?

Variations may arise from differences in tubulin isoform composition or assay conditions. To resolve contradictions, standardize tubulin sources (e.g., bovine brain vs. human recombinant), buffer systems (e.g., GTP concentration), and use synchronized cell lines (e.g., HeLa) for mitotic arrest studies. Include positive controls (e.g., vincristine) for cross-comparison .

Q. What formulation strategies optimize the bioavailability of this compound while minimizing toxicity?

PLGA-chitosan nanoparticles (NPs) enhance solubility and sustain release. Key parameters:

ParameterOptimized ValueMethod
Particle size161.22 nmDynamic Light Scattering (DLS)
Polydispersity Index0.229DLS
Entrapment Efficiency78.9%Ultrafiltration/LC analysis
Design experiments using Box-Behnken models to optimize chitosan concentration, surfactant (Poloxamer 188), and sonication time .

Q. How can researchers mitigate confusion between ditartrate and bitartrate salt forms in pharmacological studies?

Misidentification arises from CAS registry conflicts (e.g., deleted CAS 892125-21-2). Use X-ray crystallography to confirm salt stoichiometry (2:1 tartrate-to-base ratio) and FTIR to detect characteristic carboxylate stretches (~1600 cm⁻¹). Cross-validate with elemental analysis for carbon/nitrogen ratios .

Q. What in vitro models best predict drug-drug interactions (DDIs) involving this compound?

Use human liver microsomes or CYP3A4-expressing cell lines to assess metabolism. Co-administer with known CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampicin) to quantify changes in IC₅₀. Parallel pharmacokinetic studies in murine models can validate in vitro findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.